6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine
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Overview
Description
Preparation Methods
The synthesis of 6,6’-((3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of appropriate aryl halides in the presence of a palladium catalyst.
Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups are introduced via Friedel-Crafts alkylation reactions.
Formation of Dioxaphosphepine Rings: The final step involves the reaction of the biphenyl derivative with appropriate phosphorus-containing reagents to form the dioxaphosphepine rings.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6,6’-((3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting phosphine oxides back to phosphines.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, Friedel-Crafts catalysts for alkylation, and various oxidizing and reducing agents for redox reactions. Major products formed from these reactions include modified phosphine ligands and biphenyl derivatives.
Scientific Research Applications
6,6’-((3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic processes, including hydroformylation, hydrogenation, and cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of advanced materials, such as polymers and nanocomposites.
Biological Studies: It is used in the study of enzyme mimetics and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism by which 6,6’-((3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes. The pathways involved include oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles .
Comparison with Similar Compounds
Similar compounds to 6,6’-((3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine include:
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: This compound shares a similar biphenyl core but lacks the dioxaphosphepine rings, making it less versatile in catalytic applications.
2,2’-Bipyridyl: Another ligand with a biphenyl core, but with nitrogen atoms instead of phosphorus, used in different catalytic processes.
1,10-Phenanthroline: A nitrogen-containing ligand with a similar planar structure, used in coordination chemistry and catalysis.
The uniqueness of 6,6’-((3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine lies in its ability to form stable complexes with a wide range of metal centers, enhancing its applicability in various catalytic and industrial processes.
Properties
Molecular Formula |
C46H44O6P2 |
---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxy-3-tert-butyl-5-methylphenyl)-6-tert-butyl-4-methylphenoxy]benzo[d][1,3,2]benzodioxaphosphepine |
InChI |
InChI=1S/C46H44O6P2/c1-29-25-35(43(37(27-29)45(3,4)5)51-53-47-39-21-13-9-17-31(39)32-18-10-14-22-40(32)48-53)36-26-30(2)28-38(46(6,7)8)44(36)52-54-49-41-23-15-11-19-33(41)34-20-12-16-24-42(34)50-54/h9-28H,1-8H3 |
InChI Key |
PHTVHOKGPGFMDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)C)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6 |
Origin of Product |
United States |
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